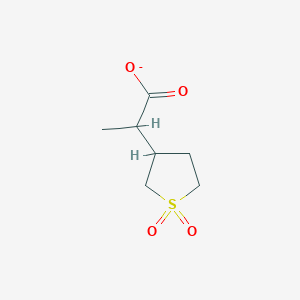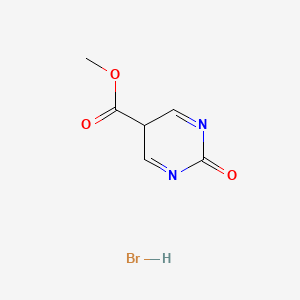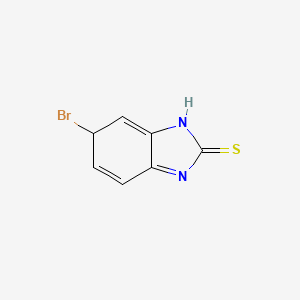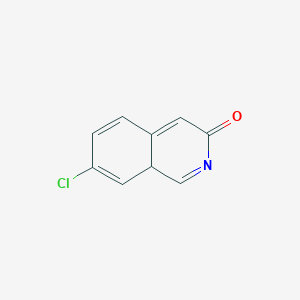
2-(1,1-Dioxothiolan-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dioxothiolan-3-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as thiolanes. Thiolanes are heterocyclic compounds containing a five-membered ring with one sulfur atom and four carbon atoms. The compound is characterized by the presence of a propanoate group attached to the thiolane ring, which is further substituted with a dioxo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxothiolan-3-yl)propanoate typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base such as potassium hydroxide (KOH). The reaction is carried out in an ethanol or ethanol-dimethylformamide (DMF) mixture to optimize yield and purity . The reaction mechanism involves the formation of a dithiocarbamate intermediate, which is then oxidized to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity can enhance the reaction rate, although the solubility of KOH in such solvents may be a limiting factor .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-Dioxothiolan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo group to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
2-(1,1-Dioxothiolan-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pesticides and antioxidants.
Mécanisme D'action
The mechanism of action of 2-(1,1-Dioxothiolan-3-yl)propanoate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. It can also undergo oxidation and reduction reactions, altering its chemical properties and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(1,1-dioxothiolan-3-yl)amino]propanoate: Contains a similar thiolane ring structure but with an amino group instead of a propanoate group.
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Another thiolane derivative with a dithiocarbamate group.
Uniqueness
2-(1,1-Dioxothiolan-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11O4S- |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-(1,1-dioxothiolan-3-yl)propanoate |
InChI |
InChI=1S/C7H12O4S/c1-5(7(8)9)6-2-3-12(10,11)4-6/h5-6H,2-4H2,1H3,(H,8,9)/p-1 |
Clé InChI |
UBBSCUBPTFFFEU-UHFFFAOYSA-M |
SMILES canonique |
CC(C1CCS(=O)(=O)C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)
![diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate](/img/structure/B12343424.png)
![2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)


![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)



![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)




